Rosuvastatin isopropyl ester is synthesized from rosuvastatin, which is derived from fermentation processes involving specific microorganisms or through synthetic chemical routes. The compound can be classified as an ester, which is a type of organic compound formed from an acid (in this case, rosuvastatin) and an alcohol (isopropanol).
The synthesis of rosuvastatin isopropyl ester typically involves several chemical reactions, including esterification processes. Key methods include:
The molecular formula for rosuvastatin isopropyl ester can be represented as . Its structure features a pyrimidine ring and a heptenoic acid moiety, characteristic of statins.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound. For example:
The primary chemical reactions involving rosuvastatin isopropyl ester include:
Rosuvastatin exerts its effects primarily through inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. The mechanism can be summarized as follows:
Data from clinical studies indicate that rosuvastatin significantly reduces total cholesterol and low-density lipoprotein cholesterol levels by approximately 50% at therapeutic doses.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability over time .
Rosuvastatin isopropyl ester serves primarily in pharmaceutical applications:
Retrosynthetic planning for rosuvastatin isopropyl ester centers on disconnecting the C5-C6 olefin bond to reveal two advanced intermediates: a pyrimidine-derived phosphonium salt and a chiral aldehyde bearing the ester functionality. The core strategy employs Wittig olefination as the pivotal carbon-carbon bond-forming step, leveraging stereoselective synthesis for the (3R,5S)-dihydroxyheptanoate side chain [3] [4]. As depicted in Table 1, synthetic routes diverge in their side-chain precursors:
Table 1: Retrosynthetic Approaches to Rosuvastatin Isopropyl Ester
Starting Material | Key Transformation | Intermediate | Overall Yield | Stereoselectivity |
---|---|---|---|---|
D-Glucose | Lactone reduction | (4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxane-4-acetate | 32% (7 steps) | >99% de |
D-Arabinose | Wittig reaction with phosphonium salt | Unsaturated ester with acetonide protection | 28% (9 steps) | 97% de |
Methyl ester precursor | Transesterification | Rosuvastatin methyl ester | 95% (1 step) | Retained |
The phosphonium salt intermediate is consistently synthesized from 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carbaldehyde through Appel reaction (PPh₃/CBr₄) or direct bromination followed by phosphonium salt formation [4] [7]. The chiral aldehyde fragment is typically generated from carbohydrate precursors (D-glucose or D-arabinose) via sequential protection, chain elongation, and stereoselective reduction to establish the syn-diol configuration [3] [4].
Introduction of the isopropyl ester group employs two principal methodologies: direct esterification of rosuvastatin acid and transesterification of lower alkyl esters (typically methyl ester). Direct esterification faces challenges due to steric hindrance from the β,δ-dihydroxy acid system, requiring activation with carbodiimides (DCC, EDC) or imidazole catalysts. However, these methods often result in lactonization side products [1] [6].
Superior results are achieved via titanium(IV)-catalyzed transesterification. Rosuvastatin methyl ester undergoes exchange with excess isopropanol (5-10 equiv) using titanium(IV) isopropoxide (Ti(OⁱPr)₄, 0.05-0.1 equiv) at 60-80°C. This method achieves near-quantitative conversion (>98%) within 4-6 hours without epimerization [1] [2]:
Table 2: Esterification Methods for Isopropyl Group Installation
Method | Conditions | Catalyst/Reagent | Conversion | Lactone Impurity |
---|---|---|---|---|
Direct esterification | Rosuvastatin acid + isopropanol, reflux | H₂SO₄ (cat.) | 45-55% | 15-20% |
Acid chloride route | Rosuvastatin acid → acid chloride + isopropanol | SOCl₂, then iPrOH | 60-70% | 5-8% |
Transesterification | Rosuvastatin methyl ester + iPrOH, 80°C | Ti(OⁱPr)₄ (0.1 eq) | >98% | <0.5% |
Mechanistic studies confirm that titanium(IV) coordinates with the ester carbonyl and β-hydroxy group, simultaneously activating the carbonyl toward nucleophilic attack while suppressing lactonization through chelation [1].
Protection of the C3 and C5 hydroxy groups is essential to prevent intramolecular lactonization during esterification. The 1,3-dioxane (acetonide) system proves optimal, offering robust protection under basic/neutral conditions while allowing mild deprotection [7] [6]:
Alternative protecting groups show limitations:
The acetonide group’s orthogonal stability allows selective transformations: Wittig reaction, esterification, and deprotection can proceed sequentially without affecting the isopropyl ester or pyrimidine N-methyl-N-methylsulfonamido group [6].
Transesterification of pre-formed rosuvastatin methyl ester significantly outperforms direct esterification in industrial synthesis due to superior reaction kinetics and reduced side reactions:
Table 3: Transesterification vs. Direct Esterification Performance Metrics
Parameter | Direct Esterification | Transesterification | Advantage Factor |
---|---|---|---|
Reaction temperature | 80-100°C | 60-80°C | 20°C reduction |
Reaction time | 12-24 hours | 4-6 hours | 3-4× faster |
Isopropanol equivalents | 20-30 | 5-8 | 4× less solvent |
Lactone impurity | 10-15% | <0.5% | 20-30× reduction |
Isomeric purity | 90-92% | >99.5% | Critical for API |
The kinetic advantage stems from methyl ester’s higher electrophilicity compared to carboxylic acid. Titanium(IV) catalysis further accelerates methanol elimination, driving equilibrium toward isopropyl ester formation [1] [2]. Process economics favor transesterification due to:
Despite these advantages, the transesterification route necessitates high-purity methyl ester input. Residual moisture (>0.1%) deactivates titanium catalyst, while residual acids induce premature deprotection [2] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1